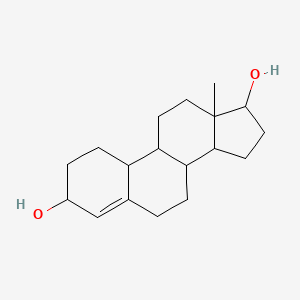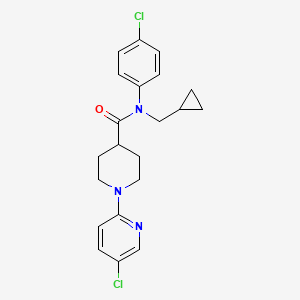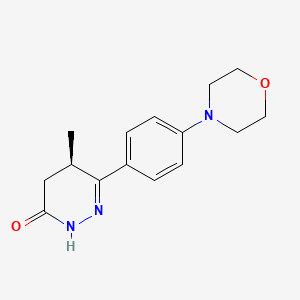![molecular formula C17H19FN2O3S B10763823 Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML316 is a thiohydantoin derivative that has garnered significant attention due to its potent antifungal properties. It selectively inhibits the mitochondrial phosphate carrier Mir1, making it effective against drug-resistant Candida species . This compound has shown promise in reducing fungal burden and enhancing the efficacy of existing antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML316 involves the formation of a thiohydantoin core, which is a common structural motif in various biologically active compounds. The synthetic route typically includes the following steps:
Formation of Thiohydantoin Core: This is achieved by reacting an appropriate isothiocyanate with an amino acid derivative under controlled conditions.
Substitution Reaction: The thiohydantoin core is then subjected to a substitution reaction with a para-fluoro phenyl derivative to enhance its potency and selectivity.
Industrial Production Methods
While specific industrial production methods for ML316 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ML316 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are crucial for modifying its biological activity and enhancing its selectivity.
Common Reagents and Conditions
Isothiocyanates: Used in the formation of the thiohydantoin core.
Amino Acid Derivatives: Serve as starting materials for the synthesis.
Para-fluoro Phenyl Derivatives: Used in the substitution reactions to enhance potency.
Major Products Formed
The major product formed from these reactions is ML316 itself, characterized by its thiohydantoin core and para-fluoro phenyl substitution, which confer its antifungal properties.
Scientific Research Applications
ML316 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
ML316 exerts its effects by selectively inhibiting the mitochondrial phosphate carrier Mir1 in fungi. This inhibition disrupts mitochondrial function, leading to diminished oxygen consumption and an unusual metabolic catastrophe marked by citrate accumulation and cell death . The molecular target of ML316 is the Mir1 protein, and its pathway involves the disruption of mitochondrial respiration, which is crucial for fungal viability .
Comparison with Similar Compounds
Similar Compounds
Enzalutamide: An androgen-receptor antagonist with a similar thiohydantoin core.
Fluconazole: A widely used antifungal agent that ML316 can enhance in combination therapy.
Uniqueness of ML316
ML316 is unique due to its selective inhibition of the mitochondrial phosphate carrier Mir1, which is not a common target for existing antifungal agents. This selectivity allows ML316 to effectively kill drug-resistant Candida species at nanomolar concentrations without apparent toxicity to mammalian cells . Its ability to enhance the efficacy of other antifungal agents, such as fluconazole, further distinguishes it from other compounds .
Properties
Molecular Formula |
C17H19FN2O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C17H19FN2O3S/c1-2-23-16(22)19-14(21)17(10-4-3-5-11-17)20(15(19)24)13-8-6-12(18)7-9-13/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
VKKQLIVQLTYLGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)C2(CCCCC2)N(C1=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-nitro-2-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763740.png)

![(9R,10S,11S,13S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B10763755.png)
![N-[3-chloro-4-(5-chloropyridin-2-yl)oxyphenyl]pyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763759.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-ethoxyethyl)-3-oxo-1H-isoindole-4-carboxamide](/img/structure/B10763765.png)

![N-[2-[4-oxo-1-(pyridin-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]naphthalene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763770.png)
![7-(Morpholine-4-carbonyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B10763776.png)
![N-ethyl-1-(1H-indazol-5-ylsulfonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B10763788.png)

![1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid](/img/structure/B10763803.png)
![[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate](/img/structure/B10763812.png)
![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)
![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
